Benzophenone-11

Description

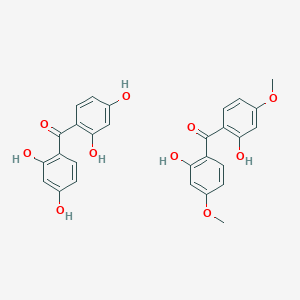

Structure

2D Structure

Properties

IUPAC Name |

bis(2,4-dihydroxyphenyl)methanone;bis(2-hydroxy-4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5.C13H10O5/c1-19-9-3-5-11(13(16)7-9)15(18)12-6-4-10(20-2)8-14(12)17;14-7-1-3-9(11(16)5-7)13(18)10-4-2-8(15)6-12(10)17/h3-8,16-17H,1-2H3;1-6,14-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBIQTAAJCSNCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)O)O.C1=CC(=C(C=C1O)O)C(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501021357 | |

| Record name | Bis(2,4-dihydroxyphenyl)methanone;bis(2-hydroxy-4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341-54-4 | |

| Record name | Bis(2,4-dihydroxyphenyl)methanone;bis(2-hydroxy-4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Occurrence, Distribution, and Biomonitoring of Benzophenone Type Uv Filters

Detection and Prevalence in Aquatic Systems

The introduction of benzophenone-type UV filters into aquatic environments is a subject of growing scientific scrutiny, given their widespread use in personal care products. rsc.orgresearchgate.net These compounds can enter waterways directly through recreational activities or indirectly via the effluent from wastewater treatment plants. rsc.org While the general class of benzophenones has been detected in surface water, groundwater, and wastewater, specific data for Benzophenone-11 are not widely reported in broad environmental surveys. nih.govnih.gov

Surface Water Dynamics

Benzophenone-type compounds are frequently detected in various surface waters, including rivers and lakes, with concentrations that can range from the nanogram to microgram per liter level. nih.govresearchgate.net They are considered pseudo-persistent in these environments due to their continuous release. rsc.org However, specific monitoring studies and concentration data for this compound or its primary components, 2,2',4,4'-tetrahydroxybenzophenone (B1218759) and 2,2'-dihydroxy-4,4'-dimethoxybenzophenone, in surface waters are not detailed in the currently available scientific literature.

Groundwater and Drinking Water Contamination

The presence of benzophenones has been confirmed in groundwater and, in some instances, drinking water. nih.govnih.govhealth.state.mn.us For example, studies on the broader category of benzophenones have shown detections in groundwater, with one report from Minnesota indicating detections in approximately 9% of samples. health.state.mn.us Finished drinking water has also occasionally shown the presence of benzophenone (B1666685). health.state.mn.usnih.gov Despite these findings for the general chemical family, specific quantitative data on the contamination of groundwater and drinking water by this compound or its constituent parts remains largely uncharacterized in published research.

Wastewater Treatment Plant Effluents and Sludge Fate

Wastewater treatment plants (WWTPs) are a primary pathway for the entry of benzophenone compounds into the aquatic environment. rsc.orgresearchgate.net Although WWTPs can achieve high removal efficiencies for many benzophenones, they are still consistently detected in the final effluent. rsc.org For instance, studies in China have detected various benzophenones in WWTP effluent at concentrations up to 400.53 ng/L. nih.gov The lipophilic nature of these compounds also leads to their partitioning into sewage sludge. mdpi.comcsic.es However, research specifically quantifying this compound and its components (2,2',4,4'-tetrahydroxybenzophenone and 2,2'-dihydroxy-4,4'-dimethoxybenzophenone) in WWTP effluents and sludge is not extensively documented.

Occurrence in Terrestrial Environments

The terrestrial deposition of UV filters like benzophenones can occur through various means, including the application of sewage sludge (biosolids) to agricultural lands. researchgate.net

Soil Contamination Profiles

Benzophenones have been identified in soil samples. A study in South Korea, for example, detected benzophenone in soil with concentrations ranging from 0.82 to 16.55 µg/kg dry weight. canada.ca The adsorption of these compounds to soil is influenced by the organic content of the soil. nih.gov There is, however, a notable lack of studies specifically investigating the contamination profiles and concentrations of this compound or its constituent molecules in soil environments.

Indoor Dust as a Reservoir

Indoor dust has been identified as a significant reservoir for many semi-volatile organic compounds, including benzophenone-type UV filters. nih.gov Human exposure can occur through the ingestion of this dust. nih.gov Studies have found benzophenone and its derivatives in indoor dust samples from various countries. nih.gov For example, a study of daycare centers in the Paris metropolitan area found a median concentration for the general compound benzophenone of 819 ng/g in settled dust. nih.gov Another study in the U.S. reported a median concentration of 200 ng/m³ for benzophenone in indoor air. nih.gov While these findings highlight the presence of the broader chemical class indoors, specific data on the concentration of this compound in indoor dust are not available in the reviewed literature.

Bioaccumulation and Trophic Transfer in Ecosystems

Benzophenone-type UV filters, due to their lipophilic nature, have a tendency to accumulate in the environment, including within organisms mdpi.comnih.gov. Their potential for bioaccumulation, the process where the concentration of a chemical in an organism exceeds that in the surrounding environment, is a key aspect of their environmental fate nih.gov. This accumulation can occur through various exposure routes, including contaminated water, sediment, and food nih.gov. Once in an organism, these compounds can be transferred through the food web, a process known as trophic transfer or biomagnification, potentially leading to higher concentrations in predators nih.govresearchgate.net. The extent of bioaccumulation is influenced by the chemical's properties and the organism's metabolism and trophic level researchgate.net.

Aquatic Biota Accumulation Studies

Benzophenones are known to accumulate in aquatic life, though the degree of accumulation varies between compounds and species. Studies have shown that lipophilic UV filters are found in aquatic biota, but detailed knowledge of their environmental fate is still developing snf.ch.

Research on specific components of this compound is limited. However, studies on related compounds provide insight. For instance, Benzophenone-2 (BP-2) has been shown to induce vitellogenin production in fish, indicating exposure and biological interaction snf.ch. General studies on benzophenones have detected them in various aquatic organisms. In one study of an effluent-dominated stream, benzophenone was found in all 11 samples of bluegill fish, with a mean concentration of 57 ng/g wet weight nih.gov. The bioaccumulation of these compounds is also dependent on the feeding habits of the organisms, with higher concentrations of UV filters like Benzophenone-3 (BP-3) found in detritus-feeding fishes compared to carnivorous ones mdpi.com. While some models predict a low bioaccumulation potential for compounds like BP-3 based on their octanol-water partition coefficient (log Kow), other studies suggest its bioconcentration in aquatic organisms is moderate to high mdpi.com.

The bioaccumulation potential is driven by both the lipophilicity of the parent compound and the ability of the organism to metabolize it nih.gov. For example, while oxybenzone (B1678072) (BP-3) is known to be metabolized by fish, some studies have detected the parent compound in various species across different trophic levels without detecting its metabolites like Benzophenone-1 (BP-1) nih.gov.

Table 1: Bioaccumulation of Benzophenone-Type Compounds in Aquatic Biota This table presents data on benzophenone compounds to illustrate bioaccumulation, as specific data for this compound is not available.

| Compound | Organism | Location/Study Type | Concentration/Finding | Reference |

|---|---|---|---|---|

| Benzophenone | Bluegill Fish | Effluent-dominated stream, Texas, USA | Mean of 57 ng/g ww (range: 37–90 ng/g) | nih.gov |

| Benzophenone-2 (BP-2) | Fish | In vivo laboratory study | Demonstrated to induce vitellogenin production | snf.ch |

| Benzophenone-3 (BP-3) | Carp (Cyprinus carpio) | Laboratory exposure | Bioconcentration factors (BCFs) of 39–160 reported | mdpi.com |

Biofilm-Mediated Accumulation in Porous Media

Biofilms, which are communities of microorganisms attached to surfaces and encased in a polymeric substance, can play a significant role in the fate of pollutants in porous media like soil and aquifers csic.esuib.no. These biofilms can act as active sorbents for organic compounds, effectively retaining them csic.es. The extracellular polymeric substances (EPS) within the biofilm contain charged and lipid components that can favor the retention of various compounds csic.esacs.org.

Studies assessing the fate of benzophenone-type UV filters during managed aquifer recharge have demonstrated that these compounds can accumulate in biofilms csic.esnih.gov. In one such study, while monitoring for BP-3 and its transformation products, researchers found that certain metabolites were detected in the biofilm even when they were not present in the mobile water samples nih.gov. This suggests that biofilms not only accumulate these compounds but can also be sites of active biodegradation csic.esnih.gov. The accumulation within the biofilm ensures that even compounds with slow degradation rates can be broken down over time due to the significantly longer residence time compared to that in water csic.es. This research highlights that biofilms act as both accumulators and biodegraders for hydrophobic compounds like benzophenones csic.esnih.gov.

Human Biomonitoring Studies

Human biomonitoring studies have become essential for assessing the extent of human exposure to environmental chemicals, including benzophenone-type UV filters mdpi.comnih.gov. These compounds are absorbed by the body through various routes, with dermal application of personal care products being a major pathway nih.govhbm4eu.eu. Once absorbed, they can be found in various biological fluids and tissues nih.govnih.govresearchgate.net. Biomonitoring data reveals that human exposure to benzophenones is widespread, though concentrations can vary based on geography, age, gender, and lifestyle habits nih.gov.

Detection in Human Biological Fluids (e.g., urine, blood, breast milk, semen, amniotic fluid)

Benzophenones have been detected in a wide array of human biological fluids, indicating systemic absorption and distribution throughout the body. nih.govnih.gov Urine is the most commonly studied matrix, with BP-1 and BP-3 being the most frequently detected congeners. nih.govresearchgate.net

Specifically regarding the components of BP-11, one study validated a method for detecting seven benzophenone derivatives in urine and found that the conjugated form of Benzophenone-2 (BP-2) was detected in 85% of samples from a cohort of 20 males, with concentrations ranging from 0.1 to 25 ng/mL. cir-safety.org The free form of BP-2 was detected less frequently cir-safety.org.

Other benzophenones are also routinely found. Benzophenone-3 has been detected in 97% of urine samples in one study, as well as in blood, serum, and breast milk europa.eumdpi.com. The presence of these compounds in amniotic fluid, cord blood, and breast milk indicates that exposure occurs prenatally and can continue during early life stages through maternal transfer. nih.govnih.govresearchgate.netresearchgate.net

Table 2: Detection of Benzophenone-Type UV Filters in Human Biological Fluids This table summarizes findings for various benzophenones, as data for this compound is not specifically reported.

| Compound | Biological Fluid | Detection Frequency / Concentration Range | Reference |

|---|---|---|---|

| Benzophenone-1 (BP-1) | Urine | Detected in 100% of samples (0.1 to 25 ng/ml) | cir-safety.org |

| Benzophenone-2 (BP-2) | Urine | Detected in 85% of samples (conjugated form) | cir-safety.org |

| Benzophenone-3 (BP-3) | Urine | Detected in >90% of samples in several studies | mdpi.comeuropa.eu |

| Benzophenone-3 (BP-3) | Blood/Serum | Concentrations up to 0.9 mg/L reported | nih.govresearchgate.net |

| Benzophenone-3 (BP-3) | Breast Milk | Concentrations up to 0.8 mg/L reported | nih.govresearchgate.net |

| General Benzophenones | Amniotic Fluid | Concentrations up to 15.7 μg/L reported | nih.gov |

| General Benzophenones | Semen | Presence confirmed in multiple studies | nih.gov |

Presence in Human Tissues (e.g., placenta, adipose tissue)

Beyond biological fluids, benzophenones have also been identified in human tissues. Their lipophilic nature facilitates their accumulation in lipid-rich tissues like adipose tissue nih.govmdpi.com. The presence of these compounds in the placenta confirms the potential for direct fetal exposure. nih.govresearchgate.net

Global and Regional Distribution Patterns in Environmental Matrices

Benzophenone-type UV filters are found globally in various environmental matrices, including surface water, groundwater, sediment, and biota. nih.govresearchgate.netmdpi.com Their distribution is widespread, reflecting their extensive use in consumer and industrial products. mdpi.comnih.gov Concentrations can range from nanogram per liter (ng/L) to microgram per liter (µg/L) levels depending on the location, season, and degree of anthropogenic influence. nih.gov

High concentrations are often found in areas with high recreational activity or near wastewater treatment plant outfalls, which are significant sources of these compounds to the aquatic environment. nih.govresearchgate.net For example, studies have reported the presence of benzophenones in the sediments of coastal areas like the Baltic Sea and the Chinese Bohai and Yellow Seas. nih.govmdpi.com In a study of the Baltic Sea coast, benzophenones were detected in nearly 90% of sediment cores, with concentrations varying seasonally and peaking in the summer mdpi.com. The distribution can also show specific regional patterns; for instance, along the Shandong Peninsula in China, benzotriazole (B28993) derivatives were the predominant UV-stabilizer compounds found in sediments nih.gov.

Environmental Fate and Transformation Mechanisms of Benzophenone Type Uv Filters

Photolytic Degradation Processes

Photolysis, the breakdown of compounds by light, is a primary degradation pathway for many organic chemicals in the environment. This process can occur directly through the absorption of solar radiation or indirectly through reactions with photochemically generated reactive species.

Direct Photolysis Kinetics and Pathways

Direct photolysis occurs when a chemical absorbs light energy, leading to its decomposition. The efficiency and rate of this process are compound-specific.

2,2'-Dihydroxy-4,4'-dimethoxybenzophenone (BP-6): This component of BP-11 is relatively resistant to direct UV light. Laboratory studies have shown that its photodegradation follows pseudo-first-order kinetics, with a half-life (t½) ranging from 17 to 99 hours under medium-pressure UV lamp irradiation. nih.govnih.gov Experiments using natural sunlight have confirmed similar photostability. nih.gov

2,2',4,4'-Tetrahydroxybenzophenone (B1218759) (BP-2): Specific kinetic data for the direct photolysis of BP-2 is not extensively detailed in the reviewed literature. However, it is known to be subject to photolytic degradation, particularly through advanced oxidation processes that involve light. capes.gov.br

Indirect Photolysis and Reactive Species Generation (e.g., hydroxyl radicals, singlet oxygen)

Indirect photolysis involves the degradation of a chemical by reactive species that are themselves formed by the action of sunlight on other substances present in the environment, such as nitrates or dissolved organic matter (DOM).

2,2'-Dihydroxy-4,4'-dimethoxybenzophenone (BP-6): The photolytic behavior of BP-6 is significantly influenced by photosensitizers found in natural waters. nih.govnih.gov For instance, the presence of lake water has been shown to accelerate its photodecomposition, indicating a susceptibility to indirect photolysis mediated by natural water constituents. nih.gov

2,2',4,4'-Tetrahydroxybenzophenone (BP-2): The degradation of BP-2 can be effectively achieved through photo-Fenton processes, which rely on the generation of highly reactive hydroxyl radicals (•OH) under solar radiation. capes.gov.br Generally, the photolysis of nitrates in water also produces hydroxyl radicals and other reactive nitrogen species (e.g., •NO₂, •NO) that can contribute to the degradation of benzophenones. nih.gov The presence of different types of DOM can also promote photodegradation through the generation of reactive intermediates like singlet oxygen (¹O₂) and excited triplet states of DOM (³DOM*). ulpgc.es

Photodegradation Byproducts and Their Chemical Identity

The transformation of parent compounds during photolysis can lead to the formation of various byproducts.

2,2'-Dihydroxy-4,4'-dimethoxybenzophenone (BP-6): Specific chemical identities of photodegradation byproducts for BP-6 are not widely reported in the available scientific literature.

2,2',4,4'-Tetrahydroxybenzophenone (BP-2): Studies on the degradation of BP-2 through advanced oxidation processes like photo-Fenton indicate that hydroxylation of the parent molecule is a primary transformation pathway. capes.gov.br This suggests that one of the initial steps in its environmental breakdown involves the addition of hydroxyl groups to the benzophenone (B1666685) structure.

Table 1: Summary of Photodegradation Data for Benzophenone-11 Components

| Compound | Process | Kinetics / Half-life | Key Findings |

|---|---|---|---|

| 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone (BP-6) | Direct Photolysis | Pseudo-first-order; t½ = 17-99 hours nih.govnih.gov | Relatively resistant to direct UV light. nih.gov |

| 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone (BP-6) | Indirect Photolysis | - | Degradation is accelerated by photosensitizers in natural waters (e.g., lake water). nih.gov |

| 2,2',4,4'-Tetrahydroxybenzophenone (BP-2) | Indirect Photolysis (Photo-Fenton) | - | Effectively removed by processes generating hydroxyl radicals (•OH). capes.gov.br Hydroxylation is a key transformation pathway. capes.gov.br |

Biodegradation Pathways

Biodegradation is a critical process in which microorganisms break down organic substances. This can occur in the presence of oxygen (aerobic) or in its absence (anaerobic).

Aerobic Biodegradation Studies

Aerobic biodegradation is a common fate process for many organic pollutants in surface waters and soil.

2,2'-Dihydroxy-4,4'-dimethoxybenzophenone (BP-6): This compound appears to be highly resistant to aerobic biodegradation. A standard Modified MITI (Ministry of International Trade and Industry of Japan) test, which assesses ready biodegradability, showed 0% of its theoretical biochemical oxygen demand (BOD) was met over a 4-week period, indicating that aerobic biodegradation is not a significant environmental fate process for this substance. echemi.com

2,2',4,4'-Tetrahydroxybenzophenone (BP-2): Specific studies on the aerobic biodegradation of BP-2 are limited. However, research on the broader class of benzophenone-type UV filters shows that primary biodegradation often results in the formation of hydroxylated transformation products. nih.gov

Anaerobic Transformation Processes

In environments lacking oxygen, such as deep sediments or certain wastewater treatment stages, anaerobic microorganisms drive transformation.

2,2'-Dihydroxy-4,4'-dimethoxybenzophenone (BP-6): Data specifically detailing the anaerobic transformation of BP-6 is not readily available in the reviewed literature.

2,2',4,4'-Tetrahydroxybenzophenone (BP-2): Similarly, studies focusing on the anaerobic fate of BP-2 are scarce. However, it is known that benzophenones as a class can be biodegraded under various redox conditions, suggesting that anaerobic pathways may contribute to their transformation, although specific pathways for BP-2 are not well-documented. acs.org

Table 2: Summary of Biodegradation Data for this compound Components

| Compound | Process | Key Findings |

|---|---|---|

| 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone (BP-6) | Aerobic Biodegradation | Not readily biodegradable (0% Theoretical BOD in 4 weeks). echemi.com |

| 2,2',4,4'-Tetrahydroxybenzophenone (BP-2) | Aerobic Biodegradation | Specific data is limited; general pathway for benzophenones involves hydroxylation. nih.gov |

| Both Components | Anaerobic Transformation | Specific data for BP-2 and BP-6 is scarce in the reviewed literature. |

Compound and PubChem CID Table

Microbial Communities Involved in Biotransformation

There is currently no specific information available in the reviewed scientific literature that identifies the microbial communities, including bacteria and fungi, involved in the biotransformation of this compound. Studies on other benzophenones have shown that biodegradation is a significant elimination process, often resulting in hydroxylated byproducts. nih.govmdpi.com However, the specific microorganisms capable of degrading this compound and the pathways of this degradation have not been documented.

Chemical Transformation Reactions

Detailed studies on the chemical transformation of this compound are limited.

Chlorination Reactions and Byproduct Formation

Information regarding the byproducts formed during the chlorination of this compound is not available in the current body of scientific literature. While chlorination is a common disinfection process in water treatment and is known to react with other benzophenones to form various disinfection byproducts, the specific resultant compounds from the reaction with this compound have not been characterized. nih.govresearchgate.netvu.edu.au One study noted a transformation ratio of 59% for this compound during chlorination, but further details on the byproducts were not provided.

Other Abiotic Transformation Routes

Specific data on other abiotic transformation routes for this compound, such as hydrolysis and photodegradation, are not well-documented. While benzophenones, in general, are subject to photodegradation, the specific rates, pathways, and products for this compound are not specified in the available research. mdpi.comiwaponline.comnih.gov

Sorption and Transport Dynamics in Environmental Compartments

The behavior of this compound concerning its sorption to environmental matrices and its transport is largely uncharacterized.

Adsorption to Sediments and Soils

There is a lack of specific studies detailing the adsorption coefficients (such as K_oc) and mechanisms of this compound to soil and sediment particles. For benzophenones in general, sorption is influenced by their lipophilicity and the organic matter content of the soil or sediment. nih.govacs.org However, specific quantitative data for this compound is not available.

Transport through Porous Media

No specific research was found that investigates the transport dynamics of this compound through porous media, such as in groundwater aquifers. Understanding the mobility of this compound is crucial for assessing its potential to contaminate groundwater resources, but the necessary experimental data and modeling studies are currently absent from the literature. acs.orgresearchgate.net

Toxicological Assessment of Benzophenone Type Uv Filters and Their Transformation Products

Endocrine Disrupting Potential of Benzophenone-11

This compound (BP-11), a member of the benzophenone-type UV filters, has been investigated for its potential to interfere with the endocrine system. Some benzophenones are recognized as endocrine disruptors, and a structural alert for high potential of endocrine disrupting activity has been assigned to 11 benzophenone (B1666685) derivatives. nih.govresearchgate.net Concerns have been raised due to their widespread use and detection in various environmental compartments. nih.govresearchgate.net

Estrogenic Activity and Receptor Ligand Interactions

In vitro and in vivo studies have explored the estrogenic activity of various benzophenone derivatives. Some studies suggest that certain benzophenones can act as weak estrogens. nih.gov For instance, some benzophenone derivatives have shown the ability to induce proliferation in estrogen receptor (ER)-positive breast cancer cells and affect the transcriptional activity of estrogen-target genes. nih.govplos.org The estrogenic potencies of these compounds are generally much lower than that of the natural hormone 17-beta estradiol (B170435) (E2). nih.gov

Competitive estrogen receptor binding assays have indicated that benzophenones can compete with E2 for binding to the estrogen receptor's ligand-binding pocket. nih.gov The interaction with specific amino acid residues within the ligand-binding domain, such as Glu-353, Arg-394, and Phe-404, appears to be crucial for their estrogenic activity. plos.org The presence and position of hydroxyl groups on the phenyl rings of the benzophenone structure significantly influence their binding affinity and estrogenic potency. plos.orgjst.go.jp For example, a hydroxyl group at the 4-position of the phenyl A-ring is suggested to be a minimum structural requirement for estrogenic activity. plos.org

Table 1: Estrogenic Activity of Select Benzophenone Derivatives in a Yeast Two-Hybrid Assay

| Compound | Estrogenic Activity |

|---|---|

| 2-hydroxy-4-methoxybenzophenone | Active |

| 2,2′-dihydroxy-4-methoxybenzophenone | Active |

| Other salicylate, benzoate, and benzotriazole (B28993) derivatives | Inactive |

Source: jst.go.jp

Anti-androgenic Activity

In addition to estrogenic effects, some benzophenone derivatives have demonstrated anti-androgenic activity. acs.org This means they can interfere with the action of androgens, which are male sex hormones. Studies using cell-based bioassays have shown that certain benzophenones can act as antagonists to the androgen receptor (AR). europa.eu For example, research on benzophenone-1 (BP-1), a related compound, showed that it and its chlorination byproducts exhibited antiandrogenic activity in yeast two-hybrid assays. acs.org These compounds were also found to downregulate the mRNA expression of AR-regulated genes in androgen-activated LNCaP cells. acs.org

Thyroid Hormone System Modulation

The potential for benzophenone-type UV filters to modulate the thyroid hormone system has also been a subject of investigation. Exposure to some benzophenones can interfere with the hypothalamic–pituitary–thyroid (HPT) axis, leading to changes in the regulation and metabolism of thyroid hormones. nih.gov The mechanisms behind this disruption can include the down-regulation of genes involved in hormone metabolism and the central regulation of the thyroid system. nih.gov In vitro studies have suggested that some benzophenones can exhibit activity against thyroid modality. criticalcatalyst.com

Mechanisms of Gene Expression Alteration

Benzophenones can alter gene expression through their interaction with nuclear receptors, such as the estrogen and androgen receptors. nih.govacs.org Upon binding to these receptors, they can induce conformational changes that affect the recruitment of co-regulatory proteins and the subsequent transcription of target genes. nih.govpnas.org For instance, studies on breast cancer cells have shown that different benzophenone derivatives can differentially activate estrogen-target genes, including those linked to cell proliferation like CXCL12 and amphiregulin, as well as classic estrogen-responsive genes like pS2 and the progesterone (B1679170) receptor gene. nih.govplos.org The ability of benzophenones to alter gene expression can also indirectly influence the endocrine system. safecosmetics.org

Genotoxicity and Mutagenicity Investigations

The genotoxic and mutagenic potential of benzophenone-type compounds has been evaluated in various assays. Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, causing mutations, which may lead to cancer.

In Vitro Genotoxicity Assays

Several in vitro assays have been employed to assess the genotoxicity of benzophenones, including the Ames assay, the SOS/umuC assay, and the Comet assay.

Ames Assay: The Ames test, or bacterial reverse mutation assay, is a widely used method to test for a chemical's mutagenicity. Studies on benzophenone and its derivatives have yielded mixed results in the Ames assay. For example, some research indicated that benzophenone was not mutagenic in various strains of Salmonella typhimurium. ca.gov However, other studies have reported positive mutation effects for benzophenone and benzophenone-1 in specific strains, often in the absence of metabolic activation (S9 mix). mdpi.comrepec.orgnih.gov For instance, positive mutations for benzophenone-1 were detected in the TA97 and TA100 strains at certain concentrations. mdpi.comrepec.orgnih.gov

SOS/umuC Assay: The SOS/umuC assay is another bacterial test that measures the induction of the SOS DNA repair system in response to DNA damage. Some studies using this assay have shown that certain benzophenone UV filters exhibited weak genotoxic activity, particularly in the presence of a metabolic activation system. science.govscience.gov However, the concentrations tested were often much higher than those found in the environment. science.govscience.gov One study found that benzophenone itself did not induce umu gene expression in Salmonella typhimurium TA1535/pSK1002 without a P450 system, but showed genotoxic activation in the presence of certain human cytochrome P450 enzymes. nih.gov

Comet Assay: The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. In one study, benzophenone was found to produce significantly longer tail moments in L5178Y mouse lymphoma cells in a Comet assay, indicating DNA damage. ca.gov Significant DNA damage was observed at various concentrations, both with and without metabolic activation. ca.gov

Table 2: Summary of In Vitro Genotoxicity Data for Benzophenone

| Assay | Cell Line/Strain | Metabolic Activation | Result |

|---|---|---|---|

| Ames Assay | S. typhimurium (various strains) | With and without S9 | Not mutagenic ca.gov |

| Ames Assay | S. typhimurium (TA102) | Without S9 | Positive at 0.05 & 0.5 µg/plate repec.org |

| Mouse Lymphoma Assay | L5178Y/tk+/- | With and without S9 | Negative ca.gov |

| Comet Assay | L5178Y mouse lymphoma cells | With and without S9 | Significant DNA damage ca.gov |

| SOS/umuC Assay | S. typhimurium TA1535/pSK1002 | Without P450 system | No induction of umu gene expression nih.gov |

| SOS/umuC Assay | S. typhimurium TA1535/pSK1002 | With human P450 2A6 | umu gene expression observed nih.gov |

Reproductive and Developmental Toxicity

Effects on Fecundity and Reproductive Endpoints in Animal Models

There is a lack of specific studies on this compound regarding its effects on fecundity and reproductive endpoints in animal models. Research in the broader category of benzophenones suggests that some of these compounds can have impacts on reproduction. For instance, studies on other benzophenone derivatives, such as Benzophenone-2 (a component of this compound), have indicated potential effects on the reproductive systems of fish. safecosmetics.org High doses of Benzophenone-2 were found to affect the ovaries of female fish and the testes of males, leading to reduced egg and sperm production. safecosmetics.org Another study on rats did not find evidence of reproductive toxicity or effects on the endocrine system for benzophenone in a two-generation study. ca.gov

Developmental Impacts and Prenatal Exposure Outcomes

Organ System-Specific Toxicity

The organ system-specific toxicity of this compound has not been directly studied. Information is drawn from studies on benzophenone and its derivatives.

Hepatotoxicity Studies

While direct hepatotoxicity studies on this compound are absent, research on benzophenone and its components indicates the liver as a potential target organ. In animal studies, benzophenone has been shown to cause liver hypertrophy in rats. safecosmetics.org The European Food Safety Authority (EFSA) classifies benzophenone as a known toxicant due to its potential to cause liver hypertrophy at lower doses. safecosmetics.org Studies in rats and mice have identified the liver as a primary target organ of benzophenone toxicity, with observed effects including increased liver weights and hepatocellular hypertrophy. nih.govnih.gov Oxybenzone (B1678072) (Benzophenone-3), another related compound, can accumulate in the liver and may be toxic to liver cells. safecosmetics.org

Nephrotoxicity Assessments

There are no specific nephrotoxicity assessments for this compound. However, the kidneys have been identified as a target organ for benzophenone toxicity in animal studies. nih.govcarlroth.com In rats, exposure to benzophenone was associated with increased kidney weights and microscopic changes in the renal tubules. canada.canih.gov Chronic feeding studies in rats have also shown that benzophenone can increase the severity of chronic nephropathy and the incidence of renal tubule hyperplasia. nih.gov

Neurotoxicity Investigations

Direct neurotoxicity investigations for this compound are not available in the reviewed literature. Some studies on related benzophenone compounds have explored potential neurological effects. For instance, developmental neurotoxicity has been suggested as a potential impact of Benzophenone-3 exposure in animal studies. hbm4eu.eu However, comprehensive neurotoxicity data for the broader class of benzophenones, and specifically for this compound, is limited. nih.gov

Ecotoxicological Effects on Non-Human Organisms

Specific ecotoxicological data for this compound is scarce. The environmental effects are generally extrapolated from studies on benzophenone and its more common derivatives. Benzophenone itself is considered toxic to aquatic organisms. safecosmetics.orgnih.gov Some benzophenones are persistent in the environment and can bioaccumulate. safecosmetics.org Benzophenone-type UV filters are recognized as emerging pollutants that can pose a threat to aquatic life. researchgate.net Studies have shown that some benzophenones can cause adverse effects in fish, including impacts on reproduction and hormonal functions. nih.gov For example, some benzophenone derivatives are toxic to aquatic microorganisms and have been implicated in the bleaching of coral reefs. taylorandfrancis.com A preliminary risk assessment of several benzophenones in a tropical urban watershed suggested a low risk to aquatic organisms, with some exceptions for intermittent high releases of certain derivatives. acs.org

Acute and Chronic Toxicity to Aquatic Organisms (e.g., algae, daphnia, fish)

To provide context on the potential ecotoxicological profile of this chemical class, data for the parent compound, benzophenone (BP), and other derivatives are considered. Benzophenone is classified as harmful or toxic to aquatic life with long-lasting effects. tcichemicals.comcarlroth.com Acute toxicity studies for benzophenone have reported varying lethal and effective concentrations.

For fish, a 96-hour median lethal concentration (LC50) for the fathead minnow (Pimephales promelas) has been recorded as 14.2 mg/L. carlroth.com For aquatic invertebrates, the 48-hour median effective concentration (EC50) for Daphnia magna has been noted as 6.784 mg/L. carlroth.com In the case of algae, the 72-hour median effective concentration (ErC50) for growth inhibition was found to be 3.5 mg/L. carlroth.com Chronic toxicity studies on benzophenone have shown a 21-day EC50 of 1.1 mg/L for aquatic invertebrates. carlroth.com

Other benzophenone derivatives also exhibit significant aquatic toxicity. For instance, benzophenone-3 (BP-3 or Oxybenzone) has shown high toxicity to algae (96h-EC50 of 2.98 mg/L), daphnia (48h-LC50 of 1.09 mg/L), and fish (96h-LC50 of 3.89 mg/L for Brachydanio rerio). mdpi.com Similarly, benzophenone-1 (BP-1) has demonstrated toxicity to the green alga Chlamydomonas reinhardtii with a calculated EC50 value of 4.23 mg/L. nih.gov Studies comparing various benzophenone-type substances indicate that daphnia and fish are generally more sensitive than algae to these chemicals. plos.org

Interactive Table: Acute Ecotoxicity Data for Benzophenone and its Derivatives

Use the dropdown menu to select a compound and view its acute toxicity data on different aquatic organisms.

| Organism | Endpoint | Value (mg/L) | Exposure Time | Source |

|---|

Impacts on Marine Ecosystems (e.g., coral)

There is a significant lack of specific research on the direct impacts of this compound on marine ecosystems, particularly coral reefs. However, the effects of other benzophenone UV filters are well-documented and raise concerns about the potential environmental risk of the entire compound class.

Chemicals used in some sunscreens, including several benzophenone derivatives, are known to harm marine life. noaa.gov Oxybenzone (Benzophenone-3) is one of the most studied UV filters in this regard. It has been detected in seawater in areas with high recreational activity and is linked to coral bleaching, a condition where corals expel the symbiotic algae (zooxanthellae) living in their tissues, causing them to turn white and increasing their risk of mortality. sciencepolicyjournal.orgbeachapedia.org Studies have shown that even low concentrations of oxybenzone can cause coral bleaching, damage coral DNA, and lead to deformities in the larval stage (planulae). noaa.govsciencepolicyjournal.org

Other derivatives such as Benzophenone-1 and Benzophenone-8 have also been shown to cause significant settlement failure, bleaching, and mortality in the larvae of some coral species. basf.com The toxicity of these compounds to corals highlights the potential for benzophenone-type UV filters to pose a risk to the health of fragile marine ecosystems like coral reefs. basf.com

Analytical Methodologies for Environmental and Biological Quantification of Benzophenone Type Uv Filters

Sample Preparation Techniques

Effective sample preparation is a critical first step to isolate and concentrate Benzophenone-11 from the sample matrix, thereby enhancing the sensitivity and reliability of subsequent analysis. chromatographyonline.com Several techniques have been developed and optimized for the extraction of benzophenones from various samples. mdpi.com

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely utilized and effective technique for the extraction, preconcentration, and cleanup of benzophenones from aqueous samples. mdpi.com The method involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the target analytes. The analytes are later eluted with a small volume of an appropriate solvent. mdpi.com

Different types of sorbents can be used depending on the specific properties of the target analytes and the sample matrix. For the analysis of benzophenone-derived compounds in surface waters, Oasis HLB (Hydrophilic-Lipophilic Balance) cartridges have proven effective, yielding high recovery rates. nih.govresearchgate.net One study comparing various extraction cartridges for eight different benzophenones identified a hydrophilic-lipophilic balance sorbent cartridge as the optimal choice, achieving recoveries greater than 85% for most of the compounds. ub.edu The selection of an appropriate SPE column is critical, as it can be challenging to find a single type that is suitable for a wide range of related compounds. researchgate.net

The following table summarizes the performance of an SPE method for benzophenone-derived compounds in water samples.

| Parameter | Value | Reference |

| Sorbent Used | Oasis HLB | nih.govresearchgate.net |

| Sample Type | Surface Water | nih.govresearchgate.net |

| Recoveries | 91% to 96% | nih.govresearchgate.net |

| Limits of Detection (LOD) | 0.1 to 1.9 ng L⁻¹ | nih.govresearchgate.net |

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a conventional yet consistently used sample preparation method for isolating benzophenones. mdpi.com This technique operates on the principle of differential solubility of compounds in two immiscible liquids, typically an aqueous solution and an organic solvent. phenomenex.com The target analytes partition from the sample matrix into the organic solvent, which is then collected for analysis. phenomenex.com

LLE has been successfully applied to determine 11 different benzophenone (B1666685) UV-filters in cosmetic products. nih.gov In this method, samples were extracted using mixed solutions such as tetrahydrofuran/methanol/water or dichloromethane/water. nih.gov For the analysis of human serum samples, a miniaturized version called dispersive liquid-liquid microextraction (DLLME) has been developed. This approach, which involves an enzymatic treatment to account for both free and conjugated forms of the compounds, has shown high recovery rates and low limits of quantification for six different benzophenones. nih.gov

Microextraction by Packed Sorbent (MEPS)

Microextraction by Packed Sorbent (MEPS) is a miniaturized version of SPE that offers significant advantages, including reduced sample and solvent volumes, speed, and the potential for full automation. chromatographyonline.commdpi.comnih.gov In MEPS, a small amount of sorbent (around 1-4 mg) is packed directly into a syringe, which is used for the extraction process. mdpi.commdpi.com This technique can be connected online with chromatographic systems. chromatographyonline.comnih.gov

MEPS has been demonstrated as a viable alternative to traditional SPE for the determination of benzophenones in water and cosmetic samples. mdpi.comnih.gov While SPE may achieve lower limits of detection, MEPS is noted for being a fast, simple, and environmentally friendly method due to the drastic reduction in solvent use. mdpi.comnih.gov Studies have shown that MEPS can be reliably used for the analysis of sunscreen residues in water with satisfactory results. mdpi.comnih.gov

The typical MEPS procedure involves four main steps: conditioning the sorbent, sample aspiration and dispersion, washing to remove interferences, and finally, eluting the retained analytes with a small volume of solvent for injection into the analytical instrument. mdpi.com

QuEChERS-Based Approaches

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a sample preparation technique that utilizes a dispersive solid-phase extraction (dSPE) approach. thermofisher.com Originally developed for pesticide residue analysis in food, its application has expanded to include other analytes like benzophenones. thermofisher.comnih.gov

The process typically involves an initial extraction with an organic solvent (like acetonitrile) in the presence of salts, followed by a cleanup step where a portion of the extract is mixed with a combination of sorbents to remove unwanted matrix components such as fats and pigments. thermofisher.comresearchgate.netresearchgate.net A QuEChERS-based method for analyzing benzophenone in breakfast cereal demonstrated high recoveries and good reproducibility. thermofisher.com Another study on rice cereal compared a standard QuEChERS procedure with a simplified version known as Fast Pesticide Extraction (FaPEx), which uses single-use prefilled cartridges to reduce extraction time and waste. nih.gov

The performance of a QuEChERS method for benzophenone analysis is highlighted below.

| Parameter | Value | Reference |

| Sample Matrix | Breakfast Cereal | thermofisher.com |

| Recovery (Benzophenone) | 101.7% | thermofisher.com |

| Recovery (4-Hydroxybenzophenone) | 82.3% | thermofisher.com |

| Relative Standard Deviation (RSD) | 2.3% - 4.6% | thermofisher.com |

Advanced Microextraction Techniques

Beyond MEPS, a variety of other advanced and miniaturized extraction techniques have been applied to the analysis of benzophenone-type UV filters. mdpi.comresearchgate.net These methods aim to reduce solvent consumption, improve enrichment factors, and simplify sample handling. researchgate.net

Solid-Phase Microextraction (SPME): This solvent-free technique uses a coated fiber to adsorb analytes directly from a sample or its headspace. mdpi.comuniv.kiev.ua A direct-immersion SPME (DI-SPME) method combined with a prior LLE step has been developed to determine 10 different benzophenones in complex sunscreen lotions. nih.gov

Stir Bar Sorptive Extraction (SBSE): In SBSE, a magnetic stir bar coated with a sorbent material is used to extract analytes from a sample. mdpi.com It is known for achieving very low limits of detection. mdpi.com

Dispersive Liquid-Liquid Microextraction (DLLME): This method involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample, creating a cloudy solution that facilitates the rapid transfer of analytes into the fine droplets of the extraction solvent. nih.govmdpi.com

Bar Adsorptive Micro-extraction (BAμE): This technique utilizes a bar coated with a selective sorbent phase to extract target compounds. researchgate.net

Application of Methods for Diverse Environmental and Biological Matrices

The quantification of benzophenone-type UV filters is critical for understanding their distribution and persistence in the environment, as well as human exposure levels. Analytical methodologies are applied to a wide array of complex sample types, from environmental waters and sediments to human biological fluids and tissues. mdpi.comnih.gov These methods are designed to extract and detect individual benzophenone compounds, including those that may be part of commercial mixtures.

Environmental Matrices

The ubiquitous presence of benzophenones in consumer products leads to their continuous release into the environment, necessitating robust analytical methods for their detection in various environmental compartments. mdpi.com

Water Samples: A variety of extraction techniques have been developed to isolate benzophenones from different types of water, including surface water, wastewater, and swimming pool water. mdpi.comresearchgate.net Dispersive liquid–liquid microextraction (DLLME) has been successfully used for the determination of compounds like 2,4-dihydroxy-benzophenone and 2-hydroxy-4-methoxy-benzophenone in environmental water samples. rsc.org Another approach, bar adsorptive micro-extraction (BAμE) followed by high-performance liquid chromatography with diode-array detection (HPLC-DAD), has been proposed for determining trace levels of four benzophenone-type UV filters. researchgate.net This method demonstrated good detection limits (0.3–0.5 μg/L) and was successfully applied to seawater and wastewater samples. researchgate.net Solid-phase extraction (SPE) is also a widely exploited sample preparation method for extracting and preconcentrating benzophenones from water matrices. mdpi.commdpi.com

Sediment and Sewage Sludge: Due to their lipophilic character, benzophenones tend to accumulate in solid environmental matrices like sediment and sewage sludge. mdpi.comacs.org The analysis of these complex matrices often requires more rigorous extraction techniques. Microwave-assisted extraction (MAE) has been effectively used for sediment samples, followed by derivatization and analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.net

A study focusing on sediment and sewage sludge utilized liquid-liquid extraction and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine five benzophenone UV filters, including 2,2′,4,4′-tetrahydroxybenzophenone (BP-2), a component of the BP-11 mixture. acs.org The method achieved limits of quantitation (LOQ) between 0.06 and 0.33 ng g⁻¹ dry weight (dw) for sediment. acs.org The application of this method to real-world samples revealed the presence of several benzophenones in river sediments and sewage sludge. acs.org For instance, the sum concentrations of the targeted compounds in sediment samples ranged from 3.29 to 389 ng g⁻¹ dw across different rivers. acs.org In wastewater treatment plants (WWTPs), the concentration of benzophenones in sediment has been found to range from not detected to 359.92 ng g⁻¹ dw. nih.gov

| Matrix | Benzophenone Compound | Concentration Range (ng g⁻¹ dw) | Location | Reference |

|---|---|---|---|---|

| River Sediment | Sum of 5 BPs | 3.29 - 9.93 | Songhua River | acs.org |

| River Sediment | Sum of 5 BPs | 5.81 - 22.5 | Saginaw River | acs.org |

| River Sediment | Sum of 5 BPs | 190 - 389 | Detroit River | acs.org |

| WWTP Sediment | Total BPs | N.D. - 359.92 | Various WWTPs | nih.gov |

| Sewage Sludge | Sum of 5 BPs | 104 - 6370 | Various WWTPs (China) | acs.org |

Biological Matrices

Biomonitoring studies are essential for assessing human exposure to benzophenones. nih.govnih.gov Analytical methods have been developed to quantify these compounds in various human specimens, including urine, blood, breast milk, and adipose tissue. nih.gov

Urine: Urine is the most common matrix for human biomonitoring of benzophenone exposure because the compounds and their metabolites are primarily excreted through this pathway. nih.gov A sensitive analytical method for seven benzophenone UV filters in urine involves enzymatic hydrolysis to account for conjugated forms, followed by ethyl acetate (B1210297) extraction and purification using dispersive solid-phase extraction (d-SPE). nih.gov The final analysis is performed using ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). nih.gov This method achieved low limits of quantification (0.001 to 0.100 ng/mL) and good recoveries (79–113%). nih.gov When applied to urine samples from a study group of Czech women, benzophenone-1 and 4-hydroxy-benzophenone were detected in 100% of samples, while benzophenone-3 was found in 90%. nih.gov Other benzophenone derivatives were quantified in less than 33% of the samples. nih.gov

| Analyte | Detection Frequency (%) | Concentration Range (ng/mL) | Reference |

|---|---|---|---|

| Benzophenone-1 | 100 | <0.001 - 1340 | nih.gov |

| 4-Hydroxy-benzophenone | 100 | <0.001 - 1340 | nih.gov |

| Benzophenone-3 | 90 | <0.001 - 1340 | nih.gov |

| Other BP Derivatives | ≤ 33 | <0.001 - 1340 | nih.gov |

Blood: Blood, including serum, plasma, and umbilical cord blood, is another important matrix for evaluating internal exposure to benzophenones. nih.gov A validated methodology for the analysis of eight UV filters in umbilical cord blood samples utilizes a liquid-liquid extraction with phase separation by freezing. nih.gov The extract is then analyzed by liquid chromatography coupled to tandem-mass spectrometry (LC-MS/MS). nih.gov This sensitive technique achieved low limits of detection (0.01–0.42 ng/mL), allowing for the reliable quantification of these compounds and providing insight into the perinatal transfer of UV filters from mother to fetus. nih.gov Biomonitoring studies have confirmed that various benzophenones are present in human blood specimens. nih.gov

Risk Assessment Frameworks and Regulatory Science Perspectives on Benzophenone Type Uv Filters

Human Health Risk Assessment Methodologies

The assessment of risk to human health from benzophenone-type UV filters involves a multi-faceted approach that examines potential carcinogenic and non-carcinogenic effects. This process integrates data from various sources to form a comprehensive safety profile.

The potential for a substance to cause cancer is a critical component of its safety assessment. For benzophenone-type compounds, this involves a range of toxicological studies. nih.gov The International Agency for Research on Cancer (IARC) has classified the parent compound, benzophenone (B1666685), as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in experimental animals. tga.gov.aucanada.ca

Regulatory bodies like the European Food Safety Authority (EFSA) and Health Canada have also reviewed the carcinogenicity of benzophenone. tga.gov.aucanada.ca Chronic oral exposure in animal studies has shown evidence of tumors in the liver and kidneys. tga.gov.aucanada.ca However, studies on dermal application, which is the primary route of human exposure for UV filters, have not indicated a carcinogenic potential on the skin in mice. canada.ca It is important to note that functional group substitutions on the benzophenone structure can significantly alter its biological interactions and toxicological profile. nih.gov

The risk estimation process for a specific compound like Benzophenone-11 would typically involve:

Genotoxicity assays: In vitro and in vivo tests to determine if the compound damages genetic material. Benzophenone itself has been found to be non-genotoxic. canada.ca

Long-term animal bioassays: Studies involving chronic exposure in animal models to identify any potential for tumor formation.

Mechanistic studies: Research to understand the biological pathways through which the compound might induce cancer.

Beyond cancer risk, the assessment of non-carcinogenic health effects is crucial. For benzophenone-type UV filters, a primary area of investigation is their potential as endocrine disruptors. nih.govresearchgate.net These chemicals have been studied for their ability to interfere with the body's hormonal systems. nih.govsafecosmetics.org

Other potential non-carcinogenic hazards that are evaluated include:

Reproductive and Developmental Toxicity: Studies in animal models are conducted to assess effects on fertility, pregnancy, and fetal development. nih.gov

Organ System Toxicity: Investigations focus on potential damage to specific organs, such as the liver and kidneys. canada.casafecosmetics.org For the parent compound benzophenone, the critical non-cancer effects observed in laboratory studies were on the kidneys, as well as maternal effects during pregnancy. canada.ca

Dermatological Effects: This includes testing for skin irritation and allergic contact dermatitis. damiva.com

The characterization of these hazards involves determining a No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed in studies. tga.gov.au This value is then used to calculate a Margin of Safety (MOS) for human exposure scenarios. cir-safety.orgpersonalcarecouncil.org

Modern chemical risk assessment is increasingly moving towards Integrated Approaches to Testing and Assessment (IATA). oecd.orgafsacollaboration.org IATA provides a framework for organizing and analyzing data from a variety of sources to make a regulatory decision, while aiming to reduce reliance on animal testing. oecd.orgresearchgate.net

An IATA framework is a science-based, iterative process that integrates information from: oecd.orgresearchgate.net

Computational Modeling: In silico methods like Quantitative Structure-Activity Relationship (QSAR) models to predict toxicity based on chemical structure.

In Vitro and In Chemico Assays: High-throughput screening and other non-animal tests to assess specific biological activities.

Existing Animal Data: Utilizing available toxicological data to avoid duplicative testing.

Human Data: Information from biomonitoring studies and epidemiological research. nih.gov

This approach allows for a more holistic and efficient evaluation of a chemical's safety. afsacollaboration.org For a compound like this compound, an IATA would involve collecting all available data and using a weight-of-evidence approach to characterize its hazard and risk. bfr-akademie.de If data gaps are identified, the IATA framework guides the targeted generation of new information, preferably using non-animal methods. oecd.org

Ecological Risk Assessment Approaches

A key metric in ecological risk assessment is the Predicted No-Effect Concentration (PNEC). The PNEC is the concentration of a substance in an environmental compartment (e.g., water) below which adverse effects on the ecosystem are not expected to occur.

The derivation of PNECs for benzophenone-type UV filters involves using ecotoxicity data from studies on various aquatic organisms, such as algae, invertebrates (like Daphnia magna), and fish. mdpi.comresearchgate.net Two common methods for deriving PNECs are:

Assessment Factor (AF) Method: This deterministic approach involves dividing the lowest available toxicity value (e.g., the concentration causing effects in 50% of a test population, or EC50) by an assessment factor (also known as a safety or uncertainty factor). The size of the AF depends on the quantity and quality of the available ecotoxicity data.

Species Sensitivity Distribution (SSD) Method: This probabilistic approach uses toxicity data from multiple species to create a statistical distribution of their sensitivities to the chemical. The PNEC is typically derived from the hazardous concentration for 5% of the species (HC5), which is the concentration at which 95% of species in the ecosystem are expected to be protected.

PNECs have been derived for several organic UV filters, allowing for a quantitative assessment of their risk to aquatic environments. researchgate.net

Environmental Risk Classification (ERC) models are used to screen and prioritize chemicals based on their potential ecological risk. canada.ca These models integrate information on a chemical's hazard and exposure potential.

The key components of an ERC model include:

Hazard Assessment: This is based on ecotoxicity data and is often characterized by the PNEC. canada.ca

Exposure Assessment: This involves estimating the Predicted Environmental Concentration (PEC) of the substance in various environmental compartments. The PEC is determined by factors such as the chemical's usage volume, release patterns, and environmental fate (e.g., persistence and bioaccumulation potential). madesafe.orgnih.gov

Risk Characterization: The risk is typically characterized by calculating a Risk Quotient (RQ), which is the ratio of the PEC to the PNEC (RQ = PEC/PNEC). mdpi.com

| Risk Quotient (RQ) | Level of Risk | Implication |

|---|---|---|

| RQ < 1 | Low Risk | The environmental concentration is below the level expected to cause adverse effects. |

| RQ ≥ 1 | Potential Risk | The environmental concentration is at or above the level that may cause adverse effects, indicating a need for further investigation or risk management measures. |

This systematic approach allows regulators to classify substances based on their level of concern and to focus resources on those with the highest potential for environmental harm. acs.org

Regulatory and Policy Implications

The regulatory landscape for benzophenone-type UV filters is complex, with various international and national bodies evaluating their safety based on available scientific evidence. While many assessments focus on the parent compound, benzophenone, or more commonly used derivatives like benzophenone-3 (oxybenzone), these evaluations have implications for the broader class of benzophenone compounds, including this compound.

International Agency for Research on Cancer (IARC) Classifications

The International Agency for Research on Cancer (IARC) has not specifically classified this compound. However, the agency has evaluated the parent compound, benzophenone. In 2013, IARC classified benzophenone as "possibly carcinogenic to humans" (Group 2B). canada.catga.gov.autga.gov.au This classification was based on sufficient evidence of carcinogenicity in experimental animals, where chronic oral exposure led to cancer in rats and mice. canada.ca Several regulatory bodies, including Health Canada, have noted that benzophenone is considered non-genotoxic. canada.caca.gov

European Food Safety Authority (EFSA) Evaluations

There are no specific evaluations of this compound by the European Food Safety Authority (EFSA). The authority's assessments have centered on benzophenone, particularly in the context of its use as a flavouring substance and in food contact materials. europa.euresearchgate.net In 2009, the EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF) established a tolerable daily intake (TDI) for benzophenone of 0.03 mg/kg of body weight per day. europa.euresearchgate.net This TDI was reaffirmed in a 2017 re-evaluation, which concluded that there is no safety concern for benzophenone under its current conditions of use as a flavouring substance. tga.gov.aueuropa.eu The panel noted that while benzophenone caused neoplastic effects in rodent carcinogenicity studies, the established TDI is appropriate to cover these effects. europa.eu

Scientific Committee on Consumer Safety (SCCS) Opinions

The Scientific Committee on Consumer Safety (SCCS) has not issued a specific opinion on the safety of this compound in cosmetic products. The committee's focus has been on other benzophenone derivatives due to concerns about their potential as endocrine disruptors. For instance, in 2025, the SCCS issued opinions on Benzophenone-1 and Benzophenone-2. coslaw.eueuropa.eu The SCCS found Benzophenone-1 to be unsafe for use in cosmetics due to its genotoxicity potential and endocrine-active properties. europa.eucirs-group.com For Benzophenone-2, the SCCS could not establish its safety due to insufficient data and evidence of it being an endocrine-active substance. coslaw.eu Conversely, the committee found Benzophenone-5 to be safe as a UV filter up to a maximum concentration of 5%. coslaw.eu These opinions on related compounds highlight the SCCS's case-by-case approach to evaluating the safety of benzophenone derivatives.

Role of Regulatory Science in Chemical Safety Assessment

Regulatory science plays a critical role in the safety assessment of chemicals like benzophenones by providing the frameworks and methodologies to evaluate potential risks to human health. This involves a multi-faceted approach:

Hazard Identification: This step, exemplified by IARC's classification of benzophenone as a Group 2B carcinogen, identifies potential adverse effects based on animal and other scientific studies. canada.ca

Dose-Response Assessment: Regulatory bodies like EFSA determine safe intake levels, such as a Tolerable Daily Intake (TDI), by analyzing the relationship between the dose of a substance and the incidence of health effects. europa.eu

Exposure Assessment: This involves estimating the extent of human contact with a chemical from various sources, such as cosmetics, food packaging, or environmental contact.

Risk Characterization: This final step integrates the hazard, dose-response, and exposure data to estimate the probability of adverse health effects in human populations.

The assessments of different benzophenone compounds by bodies like the SCCS and national agencies demonstrate that regulatory science is an evolving field. It relies on a weight-of-evidence approach, considering all available data, and often assesses chemicals on a case-by-case or group basis to inform policy and risk management decisions. useforesight.io

Data Tables

Table 1: Summary of Regulatory Assessments for Benzophenone & Derivatives

| Regulatory Body | Compound Assessed | Key Finding/Classification |

| IARC | Benzophenone | Group 2B: "Possibly carcinogenic to humans" canada.cawho.int |

| EFSA | Benzophenone | TDI of 0.03 mg/kg bw/day; no safety concern as a flavouring substance at current use levels europa.eu |

| SCCS | Benzophenone-1 | Not safe for use in cosmetics due to genotoxicity and endocrine activity concerns europa.eucirs-group.com |

| SCCS | Benzophenone-2 | Safety not established due to insufficient data and endocrine activity concerns coslaw.eu |

| CIR Expert Panel | This compound | Safe in cosmetics in the present practices of use and concentration cir-safety.org |

| FDA | Benzophenone | Use as a synthetic food flavoring and plasticizer in food-contact rubber articles is no longer authorized fda.govgovinfo.gov |

| Health Canada | Benzophenone | Concluded to be harmful to human health; proposed for addition to the List of Toxic Substances canada.cafocalpointresearch.net |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying Benzophenone-11 in environmental or biological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS) is commonly used due to this compound’s aromatic structure and UV absorption properties . Gas chromatography-mass spectrometry (GC-MS) may also be employed for volatile derivatives. Calibration standards should be prepared using certified reference materials (e.g., NIST-traceable compounds) to ensure accuracy . For environmental matrices, solid-phase extraction (SPE) is recommended to isolate this compound from interfering compounds .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to minimize inhalation of dust/aerosols, as this compound may form combustible dust concentrations . Store in sealed containers away from oxidizers and heat sources. For spills, vacuum with HEPA filtration to avoid dispersing particulates . Emergency procedures include rinsing exposed skin/eyes with water for 15+ minutes and consulting medical advice if irritation persists .

Q. How can researchers assess the acute dermal toxicity of this compound in vivo?

- Methodological Answer : Follow OECD Test Guideline 402 (acute dermal toxicity), applying this compound (e.g., 10–20% concentrations in DMP or petrolatum) to shaved rodent skin for 24 hours. Monitor for erythema, edema, and systemic effects over 14 days. Historical data indicate non-sensitizing properties at ≤20% in rabbits, but conflicting irritation results (e.g., 5% in DMP caused mild irritation in one study but not in another) suggest replication under controlled solvent conditions is critical .

Advanced Research Questions

Q. How should experimental designs address contradictions in ocular irritation data for this compound?

- Methodological Answer : Discrepancies (e.g., 5% this compound in DMP being slightly irritating in one study but non-irritating at 16% in another ) may arise from solvent interactions or animal variability. To resolve this:

- Standardize solvent systems (e.g., DMP vs. water) across replicates.

- Increase sample sizes to account for intersubject variability.

- Use statistical methods (e.g., ANOVA with post-hoc tests) to quantify significance of observed differences.

- Cross-validate findings with in vitro assays like the EpiOcular™ model to reduce ethical and biological variability .

Q. What methodologies are appropriate for evaluating the long-term environmental impact of this compound in aquatic ecosystems?

- Methodological Answer : Conduct chronic toxicity tests per OECD 211 (Daphnia magna reproduction) or OECD 210 (fish early-life stage), using concentrations reflecting environmental levels (e.g., ng/L to µg/L). Monitor bioaccumulation potential via log Kow (octanol-water partition coefficient) derived from HPLC retention times . Pair with biodegradation studies (OECD 301) to assess persistence. Waste disposal must follow regulations to prevent aquatic contamination, as this compound is classified as acutely and chronically toxic to aquatic life .

Q. How can researchers design studies to investigate the photostability and UV-filter efficacy of this compound?

- Methodological Answer : Use solar simulators or UV chambers to expose this compound in representative matrices (e.g., sunscreen formulations or water). Quantify degradation via UV-Vis spectroscopy or LC-MS to track absorbance peaks and byproducts . Control for variables like pH, temperature, and UV intensity. Compare with structurally similar benzophenones (e.g., Benzophenone-3) to identify substituent effects on stability .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50/LC50 values. Use Bayesian hierarchical models to account for variability across experimental batches. For contradictory results (e.g., sensitization vs. non-sensitization ), apply meta-analysis techniques to aggregate data from multiple studies, weighting by sample size and methodological rigor .

Data Interpretation and Reporting

Q. How should researchers address discrepancies between in vitro and in vivo toxicity data for this compound?

- Methodological Answer : Cross-validate findings using tiered testing strategies. For example, if in vitro assays (e.g., KeratinoSens™) predict sensitization but in vivo data do not , investigate metabolic activation differences (e.g., liver S9 fraction supplementation in vitro). Use quantitative structure-activity relationship (QSAR) modeling to predict bioactivity and guide targeted in vivo testing .

Q. What are best practices for reporting this compound’s environmental fate in peer-reviewed studies?

- Methodological Answer : Include parameters such as hydrolysis half-life, photodegradation rates, and soil sorption coefficients (Kd). Reference standardized databases (e.g., NIST Chemistry WebBook) for thermodynamic properties . Clearly distinguish between laboratory-derived data and modeled predictions. Discuss implications for regulatory frameworks like REACH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.